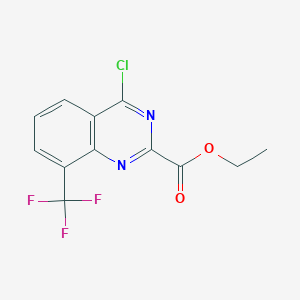![molecular formula C12H23NO2 B13004689 (1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13004689.png)
(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,6S)-rel-Bicyclo[410]heptan-2-aminepivalate is a bicyclic amine derivative known for its unique structural properties This compound is characterized by a rigid bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[4.1.0]heptane.
Functionalization: The precursor undergoes functionalization to introduce the amine group at the desired position. This can be achieved through various methods, including amination reactions.
Esterification: The amine derivative is then esterified with pivalic acid to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound, which lacks the amine and pivalate groups.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with distinct properties.
Uniqueness
(1R,2S,6S)-rel-Bicyclo[410]heptan-2-aminepivalate is unique due to its specific functional groups and rigid bicyclic framework
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(1R,2S,6S)-bicyclo[4.1.0]heptan-2-amine;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H13N.C5H10O2/c8-7-3-1-2-5-4-6(5)7;1-5(2,3)4(6)7/h5-7H,1-4,8H2;1-3H3,(H,6,7)/t5-,6+,7-;/m0./s1 |
InChI Key |
OKPQVROTXAJTRT-UHRUZOLSSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)O.C1C[C@H]2C[C@H]2[C@H](C1)N |
Canonical SMILES |
CC(C)(C)C(=O)O.C1CC2CC2C(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
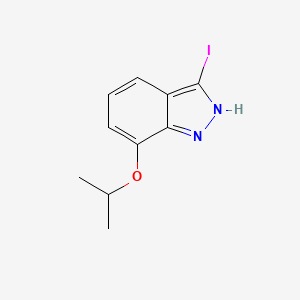
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)
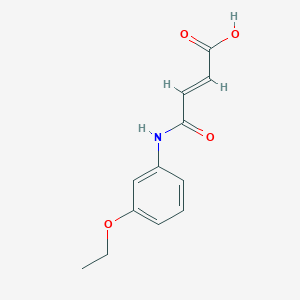
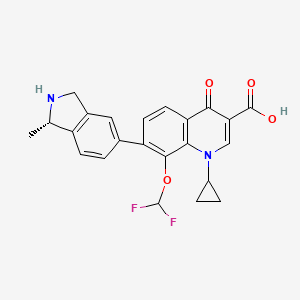
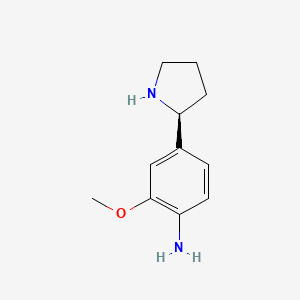
![Rel-(1R,3r,5S)-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13004662.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)

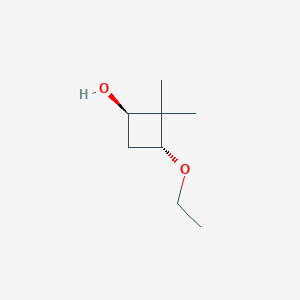
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
